

# Technical Guide: Spectral Profiling of 2,4,6-Trichloro-3-methylaniline[1]

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## Compound of Interest

Compound Name: 2,4,6-Trichloro-3-methylaniline

CAS No.: 5400-76-0

Cat. No.: B1593980

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## Executive Summary & Chemical Profile

This guide provides a comprehensive technical analysis of **2,4,6-Trichloro-3-methylaniline** (CAS: 5400-76-0), a critical intermediate in the synthesis of azo dyes, pesticides, and pharmaceutical precursors. The compound is characterized by a high degree of halogenation on the aromatic ring, resulting in distinct spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

## Chemical Identification

Property	Detail
IUPAC Name	2,4,6-Trichloro-3-methylaniline
Common Synonyms	2,4,6-Trichloro-m-toluidine; 3-Methyl-2,4,6-trichloroaniline
CAS Number	5400-76-0
Molecular Formula	C H Cl N
Molecular Weight	210.49 g/mol
Physical State	Solid (Crystalline needles)
Melting Point	79–85 °C (Lit. var.)
Solubility	Soluble in organic solvents (CDCl , DMSO- , Acetone); Insoluble in water

## Synthesis & Structural Context

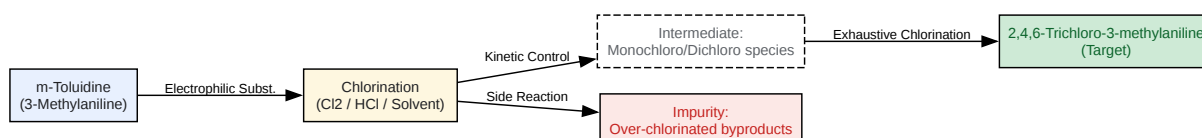
Understanding the synthetic origin of the sample is vital for interpreting spectral impurities.

**2,4,6-Trichloro-3-methylaniline** is typically synthesized via the electrophilic aromatic chlorination of m-toluidine (3-methylaniline).

- Directing Effects: The amino group (-NH<sub>2</sub>) is a strong ortho, para-activator. The methyl group (-CH<sub>3</sub>) is a weak activator.
- Substitution Pattern: Chlorination occurs exhaustively at the 2, 4, and 6 positions (all ortho or para to the amine).

- **Steric Environment:** The methyl group at position 3 is flanked by chlorine atoms at positions 2 and 4, creating a sterically crowded environment that influences the chemical shift of the methyl protons.

## Synthesis Workflow (Graphviz)[1]



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Caption: Synthetic pathway for **2,4,6-Trichloro-3-methylaniline** showing the progression from m-toluidine to the tri-halogenated target.

## Spectral Analysis: The Core Data

### Mass Spectrometry (MS)

The mass spectrum of this compound is dominated by the isotopic signature of the three chlorine atoms. This is the primary tool for structural confirmation.

- **Molecular Ion (M<sup>+</sup>):** The nominal mass is 209 (based on <sup>35</sup>Cl).  
): The presence of three chlorine atoms creates a distinctive quartet pattern (M, M+2, M+4, M+6) with approximate intensities of 100 : 96 : 31 : 3.
- **Isotope Pattern (Cl):**  
): The presence of three chlorine atoms creates a distinctive quartet pattern (M, M+2, M+4, M+6) with approximate intensities of 100 : 96 : 31 : 3.

Fragmentation Pathway:

- [M]

(m/z 209/211/213): Stable molecular ion.

- [M – Cl]

(m/z 174): Loss of a radical chlorine atom (common in polychlorinated aromatics).

- [M – HCl]

: Elimination of HCl.

m/z (Nominal)	Relative Intensity (%)	Assignment
209	100	M ( Cl )
211	~96	M +2 ( Cl Cl)
213	~31	M +4 ( Cl Cl )
215	~3	M +6 ( Cl )
174	Variable	[M - Cl]

## Nuclear Magnetic Resonance (NMR)

The high symmetry and exhaustive substitution simplify the NMR spectra, making it highly diagnostic.

H NMR (400 MHz, CDCl<sub>3</sub>)

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There is only one aromatic proton remaining on the ring (Position 5).

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.20 – 7.25	Singlet (s)	1H	Ar-H (C5)	The C5 proton is isolated between two chlorine atoms (C4, C6) and meta to the methyl group. It shows no coupling.
4.20 – 4.50	Broad Singlet (br s)	2H	-NH	Exchangeable protons. Chemical shift varies with concentration and solvent.
2.45 – 2.55	Singlet (s)	3H	-CH	Deshielded relative to toluene (~2.35) due to the ortho effect of the Chlorine at C2 and C4.

## C NMR (100 MHz, CDCl<sub>3</sub>)

)

The spectrum should display 7 distinct carbon signals.

- C-N (C1): ~140 ppm (Deshielded by amine).

- C-Cl (C2, C4, C6): Three distinct signals in the range of 120–130 ppm. Note that C-Cl carbons often appear with lower intensity due to longer relaxation times and lack of NOE.
- C-CH  
(C3): ~130–135 ppm (Quaternary).
- C-H (C5): ~128 ppm (High intensity, CH).
- Methyl Carbon: ~18–20 ppm.

## Infrared Spectroscopy (IR)

The IR spectrum confirms the functional groups (primary amine) and the halogenation pattern.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Description
3480, 3390	N-H Stretch	Primary amine doublet (asymmetric & symmetric stretch).
1620	N-H Bend	Scissoring vibration of the NH group.
1580, 1470	C=C Stretch	Aromatic ring skeletal vibrations.
800 – 600	C-Cl Stretch	Strong, characteristic bands for aryl chlorides.
~860	C-H Bend	Out-of-plane bending for the isolated aromatic proton (pentasubstituted ring pattern).

## Experimental Protocols

### Protocol A: Sample Preparation for NMR

To ensure high-resolution data without aggregation artifacts.

- Solvent Selection: Use CDCl<sub>3</sub>

(Chloroform-d) as the primary solvent. If solubility is poor or peaks overlap with solvent residual, switch to DMSO-

.

- Concentration: Dissolve 5–10 mg of the solid analyte in 0.6 mL of solvent.
- Filtration: Filter the solution through a cotton plug or glass wool into the NMR tube to remove any insoluble inorganic salts (e.g., catalyst residues from synthesis).
- Reference: Ensure the solvent contains TMS (Tetramethylsilane) at 0.00 ppm for internal referencing.

## Protocol B: GC-MS Analysis

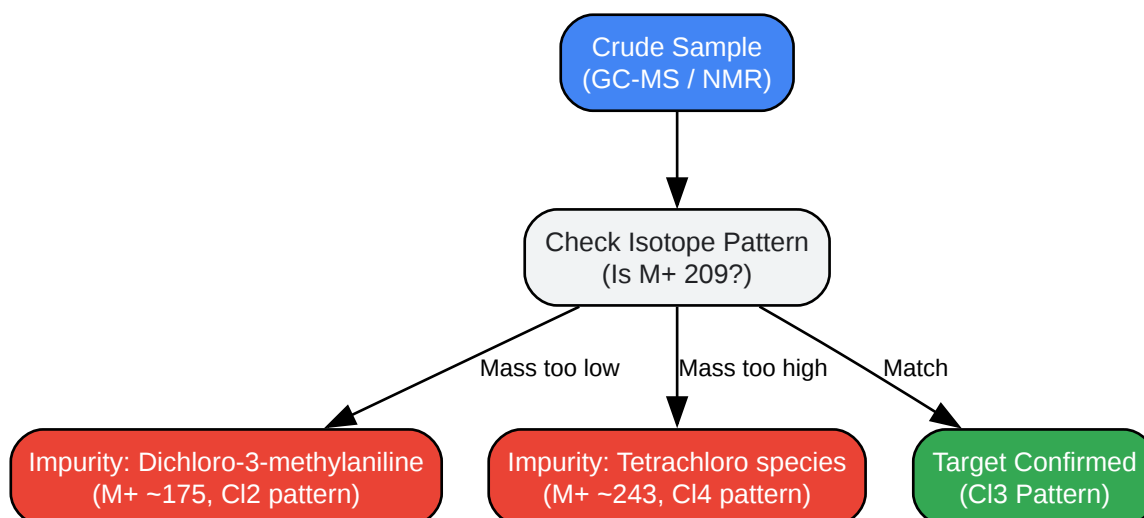
For purity profiling and isotopic confirmation.

- Column: Rtx-5MS or DB-5 (5% phenyl methyl siloxane), 30m x 0.25mm ID.
- Carrier Gas: Helium at 1.0 mL/min constant flow.
- Temperature Program:
  - Hold at 60 °C for 1 min.
  - Ramp 20 °C/min to 280 °C.
  - Hold at 280 °C for 5 min.
- Inlet: Split mode (50:1), 250 °C.
- Detection: EI (Electron Impact) at 70 eV. Scan range 40–400 m/z.

## Quality Control & Impurity Profiling

When analyzing **2,4,6-Trichloro-3-methylaniline**, researchers must be vigilant for specific impurities arising from incomplete chlorination.

## Impurity Identification Logic (Graphviz)[1]



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Caption: Logic flow for identifying common chlorination byproducts using Mass Spectrometry.

## References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 223132, **2,4,6-Trichloro-3-methylaniline**. Retrieved from [[Link](#)]
- Google Patents. Process for the preparation of polychlorinated anilines. (General synthetic context for chloroanilines).
- To cite this document: BenchChem. [Technical Guide: Spectral Profiling of 2,4,6-Trichloro-3-methylaniline[1]]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593980/docs#technical-guide-spectral-profiling-of-2-4-6-trichloro-3-methylaniline-1>]

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